molecular formula C12H22O5 B14575357 Diethyl (2-hydroxy-3-methylbutyl)propanedioate CAS No. 61337-01-7

Diethyl (2-hydroxy-3-methylbutyl)propanedioate

Cat. No.: B14575357
CAS No.: 61337-01-7
M. Wt: 246.30 g/mol
InChI Key: OHDXCPFJNWCHNC-UHFFFAOYSA-N
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Description

Diethyl (2-hydroxy-3-methylbutyl)propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid and contains two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-hydroxy-3-methylbutyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-hydroxy-3-methylbutyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diethyl (2-oxo-3-methylbutyl)propanedioate.

    Reduction: Formation of diethyl (2-hydroxy-3-methylbutyl)propanediol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl (2-hydroxy-3-methylbutyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production

Properties

CAS No.

61337-01-7

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

diethyl 2-(2-hydroxy-3-methylbutyl)propanedioate

InChI

InChI=1S/C12H22O5/c1-5-16-11(14)9(12(15)17-6-2)7-10(13)8(3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

OHDXCPFJNWCHNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(C)C)O)C(=O)OCC

Origin of Product

United States

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